Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate is a fascinating compound from a structural and functional perspective. This organic molecule features a tetrahydroimidazo[1,5-a]pyrimidine ring system, which is known for its potential in medicinal chemistry. Its unique stereochemistry with specific R and S configurations adds another layer of interest, possibly influencing its biological activity.
作用機序
Target of Action
Compounds similar to “Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate” often target proteins or enzymes involved in cellular signaling pathways. These targets could be receptors, ion channels, or enzymes that play crucial roles in cellular functions .
Mode of Action
The compound might interact with its targets by binding to their active sites, thereby modulating their activity. This interaction could either enhance or inhibit the function of the target, depending on the nature of the compound and the target .
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways. For instance, it might influence signal transduction pathways, metabolic pathways, or gene expression. The downstream effects would depend on the specific pathways affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular functions to alterations in the patient’s symptoms or disease progression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate typically involves the cyclization of appropriate imidazole and pyrimidine derivatives. A common synthetic route starts with the preparation of the imidazole core followed by the incorporation of the pyrimidine ring under carefully controlled conditions, ensuring the correct stereochemistry. Key reagents often include base catalysts and solvents such as dichloromethane or tetrahydrofuran, with reactions often occurring under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to maintain stringent control over reaction parameters. This approach can enhance yield and purity while also making the process more cost-effective.
化学反応の分析
Types of Reactions: Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidative reactions might involve reagents like potassium permanganate or chromium trioxide. Reduction reactions could use hydrogen gas with a palladium catalyst or sodium borohydride. Substitution reactions typically require nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed depend heavily on the specific reaction conditions but could include various oxidized or reduced forms of the parent compound or new derivatives where substituents have been introduced at specific positions on the ring system.
科学的研究の応用
Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate finds applications in numerous fields:
Chemistry
Used as a building block for synthesizing more complex molecules.
Biology
Explored for its potential as a biochemical probe.
Medicine
Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
May be used in the development of novel materials or as an intermediate in the synthesis of fine chemicals.
類似化合物との比較
Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate can be compared to similar compounds such as other tetrahydroimidazopyrimidines. While many compounds in this class share a core structure, their specific substitutions (like the dimethyl and ethyl groups in this compound) can result in significantly different biological activities and chemical reactivities.
Compounds similar to this compound include:
Tetrahydroimidazo[1,5-a]pyrimidine derivatives with various alkyl or aryl groups.
Analogous compounds with different stereochemistry at the 2 and 4 positions.
Molecules with substituted pyrimidine or imidazole rings.
The specific structure and stereochemistry of this compound distinguish it from other similar compounds, making it a unique subject for study.
生物活性
Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.
Chemical Structure and Properties
The compound belongs to the class of tetrahydroimidazopyrimidine derivatives. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₁H₁₄N₄O₂
- Molecular Weight : 234.26 g/mol
The presence of the imidazo and pyrimidine rings suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydroimidazo[1,5-a]pyrimidine derivatives. For instance:
- In vitro Studies : A series of synthesized compounds similar to Rel-ethyl were evaluated for their cytotoxic effects against various cancer cell lines. The compound exhibited significant inhibitory activity against MDA-MB-231 breast cancer cells with an IC50 value of approximately 27.6 μM. This suggests a promising profile in targeting triple-negative breast cancer cells .
Antiviral Activity
Tetrahydroimidazo derivatives have also been investigated for their antiviral properties:
- HIV Inhibition : Similar compounds have demonstrated the ability to inhibit HIV replication by interacting with reverse transcriptase. Although specific data on Rel-ethyl is limited, its structural analogs have shown potent activity at concentrations as low as 0.3 to 30 nM against HIV-1 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : Variations in substituents on the aromatic rings significantly influence the potency and selectivity of these compounds against cancer cells. Electron-withdrawing groups generally enhance cytotoxicity .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of similar compounds:
- Guo et al. (2025) : This study synthesized thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer properties, revealing that structural modifications led to varied inhibitory effects on tumor cell lines .
- Elmongy et al. (2022) : Investigated a series of thieno[2,3-d]pyrimidine derivatives showing promising results against breast cancer cells with inhibition rates ranging from 43% to 87%, emphasizing the importance of structural diversity in enhancing biological activity .
- TIBO Derivatives : Research on tetrahydroimidazo derivatives indicated that certain modifications could lead to high selectivity and potency against HIV strains, providing insights into potential therapeutic applications for viral infections .
Data Summary Table
特性
IUPAC Name |
ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-4-16-11(15)9-10-13-7(2)5-8(3)14(10)6-12-9/h6-8,13H,4-5H2,1-3H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUHWWWVRJMMS-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2C=N1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2N[C@@H](C[C@@H](N2C=N1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。